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Compound of Interest

Compound Name: 4-Oxocyclohexanecarbaldehyde

Cat. No.: B1338460

As a Senior Application Scientist, the ability to elucidate a molecule's structure from its mass
spectrum is a foundational skill. This guide provides an in-depth, experience-driven comparison
of the mass spectrum of 4-Oxocyclohexanecarbaldehyde, contrasting it with simpler, related
structures to highlight the interplay of functional groups in fragmentation patterns. We will move
beyond simple peak identification to understand the causal mechanisms, ensuring a robust and
defensible interpretation.

Structural Foundation: Predicting Fragmentation
Hotspots

Before entering the mass spectrometer, 4-Oxocyclohexanecarbaldehyde (MW: 126.15 g/mol
) presents a unique structure with two carbonyl groups—a ketone and an aldehyde—
constrained within a cyclohexane ring. This bifunctional nature is the key to its complex yet
interpretable fragmentation behavior.

» Molecular lon (Me+): The molecular ion peak is expected at an m/z of 126. The cyclic
structure generally leads to a more stable molecular ion compared to linear analogs,
meaning the M+ peak should be clearly visible.[1]

» Key Functional Groups:

o Aldehyde (-CHO): Aldehydes are prone to a-cleavage, leading to the loss of a hydrogen
radical (M-1) or the entire formyl group (M-29).[2][3]
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o Ketone (C=0): Cyclic ketones undergo characteristic ring-opening fragmentations, often
initiated by a-cleavage adjacent to the carbonyl group.[2][4]

o Cyclohexane Ring: The saturated ring provides a scaffold that can undergo cleavage and
rearrangement, often losing ethylene (C2H4) fragments.

The interplay between these groups dictates the fragmentation pathways. The initial ionization
will likely remove a non-bonding electron from one of the oxygen atoms, creating a radical
cation and initiating a cascade of bond cleavages.[5]

DOT Script for 4-Oxocyclohexanecarbaldehyde Structure

Caption: Structure of 4-Oxocyclohexanecarbaldehyde with key functional groups.

Primary Fragmentation Pathways: A Mechanistic
Approach

Electron ionization (EI) provides significant energy, leading to predictable bond cleavages. For
this molecule, the most probable initial fragmentations involve a-cleavages adjacent to the
carbonyl groups and ring-opening reactions.

o-Cleavage (Alpha-Cleavage)
This is a highly favored process for carbonyl compounds, as it generates a resonance-

stabilized acylium ion.[6]

e Loss of Hydrogen (M-1): Cleavage of the aldehydic C-H bond results in a stable acylium ion
at m/z 125. This is a common fragmentation for aldehydes.[3]

o Loss of the Formyl Group (M-29): Cleavage of the bond between the ring and the aldehyde
group leads to the loss of a -:CHO radical, producing a cyclohexanone radical cation at m/z
97.

» Ring a-Cleavage: Cleavage of the C1-C2 or C1-C6 bonds adjacent to the ketone is a classic
fragmentation for cyclic ketones.[4] This initiates a cascade leading to smaller fragments.

Ring Opening and McLafferty-type Rearrangements
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While the classic McLafferty rearrangement requires a y-hydrogen on a flexible alkyl chain,
which is sterically hindered here, analogous hydrogen transfer reactions and ring cleavages
are highly probable.[6][7][8]

o Following a-cleavage at the ketone, the ring can open. Subsequent loss of neutral molecules
like ethylene (CzHa4, 28 Da) or carbon monoxide (CO, 28 Da) is very common for cyclic
ketones.[2] A prominent fragment at m/z 55 is characteristic of cyclohexanone fragmentation.

[4]

DOT Script for Fragmentation Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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